molecular formula C10H8N2O B068487 3-(1H-Imidazol-4-yl)benzaldehyde CAS No. 179056-81-6

3-(1H-Imidazol-4-yl)benzaldehyde

Cat. No.: B068487
CAS No.: 179056-81-6
M. Wt: 172.18 g/mol
InChI Key: NQJNBQWWBXJVPN-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-4-yl)benzaldehyde is an organic compound that features both an imidazole ring and a benzaldehyde moiety. This compound is of significant interest due to its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications. The imidazole ring is a five-membered ring containing two nitrogen atoms, which imparts unique chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-4-yl)benzaldehyde typically involves the N-arylation of imidazole. One common method includes the use of hexadecyltrimethylammonium bromide as a catalyst. The reaction conditions often involve the condensation of various acetophenones with 4-(1H-imidazol-1-yl)benzaldehyde .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-4-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products

    Oxidation: 3-(1H-Imidazol-4-yl)benzoic acid.

    Reduction: 3-(1H-Imidazol-4-yl)benzyl alcohol.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

3-(1H-Imidazol-4-yl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-4-yl)benzaldehyde is largely dependent on its chemical reactivity. The imidazole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Imidazol-1-yl)benzaldehyde
  • 3-(1H-Imidazol-1-yl)benzaldehyde
  • 4-(1H-Imidazol-4-yl)benzaldehyde

Uniqueness

3-(1H-Imidazol-4-yl)benzaldehyde is unique due to the specific positioning of the imidazole ring and the aldehyde group. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(1H-imidazol-5-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-6-8-2-1-3-9(4-8)10-5-11-7-12-10/h1-7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJNBQWWBXJVPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440993
Record name 3-(1H-Imidazol-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179056-81-6
Record name 3-(1H-Imidazol-5-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179056-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Imidazol-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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